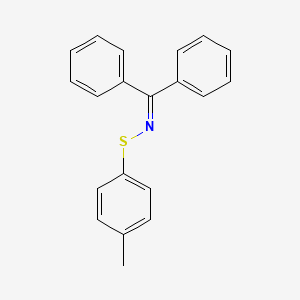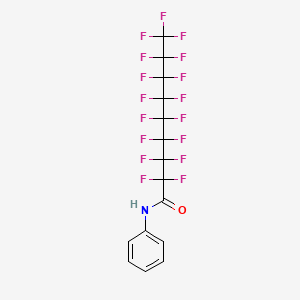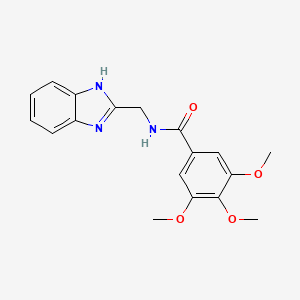![molecular formula C19H13N7O5S B11697608 (4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697608.png)
(4Z)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-5-Methyl-4-[2-(2-Nitrophenyl)hydrazinyliden]-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die sowohl Thiazol- als auch Pyrazolon-Einheiten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4Z)-5-Methyl-4-[2-(2-Nitrophenyl)hydrazinyliden]-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-on umfasst in der Regel mehrere Schritte. Ein gängiges Verfahren beginnt mit der Herstellung der Thiazol- und Pyrazolon-Zwischenprodukte, gefolgt von deren Kupplung unter spezifischen Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Dimethylsulfoxid (DMSO) und Katalysatoren wie p-Toluolsulfonsäure.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Batchreaktionen mit optimierten Bedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit des Syntheseprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4Z)-5-Methyl-4-[2-(2-Nitrophenyl)hydrazinyliden]-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrophenylgruppen können zu Nitroverbindungen oxidiert werden.
Reduktion: Die Nitrophenylgruppen können unter Hydrierungsbedingungen zu Aminen reduziert werden.
Substitution: Die Hydrazinyliden-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalysatoren wie Palladium auf Kohlenstoff (Pd/C) mit Wasserstoffgas.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen umfassen verschiedene substituierte Derivate der ursprünglichen Verbindung, die in verschiedenen Anwendungen weiter verwendet werden können.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (4Z)-5-Methyl-4-[2-(2-Nitrophenyl)hydrazinyliden]-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-on als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie und Medizin
In Biologie und Medizin hat sich diese Verbindung als vielversprechender therapeutischer Wirkstoff erwiesen. Ihre Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung, insbesondere bei der Behandlung von Krankheiten, bei denen oxidativer Stress und Entzündungen eine Rolle spielen.
Industrie
Im Industriesektor kann diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie verbesserter Leitfähigkeit oder erhöhter mechanischer Festigkeit eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-5-Methyl-4-[2-(2-Nitrophenyl)hydrazinyliden]-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Nitrophenylgruppen können an Redoxreaktionen teilnehmen, während die Thiazol- und Pyrazolon-Einheiten mit Enzymen und Rezeptoren interagieren können. Diese Interaktionen können verschiedene biochemische Signalwege modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of (4E)-3-METHYL-1-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]-4-[2-(2-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, the nitrophenyl groups may participate in hydrogen bonding or π-π interactions, while the thiazole and pyrazolone rings provide additional binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2-Fluorphenyl)-2-methylamino-cyclohexanon: Ein dissoziatives Anästhetikum, das mit Ketamin verwandt ist.
N-(tert-Butyl)-4′-((6-Iod-4-oxo-2-propylchinazolin-3(4H)-yl)methyl)-[1,1′-Biphenyl]-2-sulfonamid: Eine Verbindung, die in der Arylhalogenidchemie verwendet wird.
Einzigartigkeit
Was (4Z)-5-Methyl-4-[2-(2-Nitrophenyl)hydrazinyliden]-2-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-on auszeichnet, ist seine Kombination aus Thiazol- und Pyrazolon-Einheiten, die einen einzigartigen Satz chemischer Eigenschaften und potenzieller Anwendungen bieten. Diese strukturelle Einzigartigkeit ermöglicht vielfältige Reaktivität und Funktionalität, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Kontexten macht.
Eigenschaften
Molekularformel |
C19H13N7O5S |
|---|---|
Molekulargewicht |
451.4 g/mol |
IUPAC-Name |
5-methyl-4-[(2-nitrophenyl)diazenyl]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C19H13N7O5S/c1-11-17(22-21-14-7-2-3-8-16(14)26(30)31)18(27)24(23-11)19-20-15(10-32-19)12-5-4-6-13(9-12)25(28)29/h2-10,23H,1H3 |
InChI-Schlüssel |
OSYNXJBTONGQBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])N=NC4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11697525.png)
![2-[(2E)-2-(4-ethoxy-3-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-4-ol](/img/structure/B11697534.png)


![4-bromo-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B11697559.png)
![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-methoxynaphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11697560.png)
![(2Z,5Z)-5-[4-(benzyloxy)-3,5-diiodobenzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697562.png)

![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11697566.png)
![3-[2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionylamino]-benzoic acid ethyl ester](/img/structure/B11697578.png)
![2,4-dichloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11697580.png)


![N-(2-Chlorophenyl)-3-{5-[(5E)-3-{2-[(2-chlorophenyl)carbamoyl]ethyl}-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL}propanamide](/img/structure/B11697595.png)
